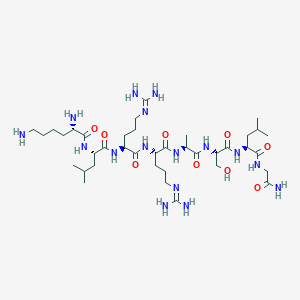
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- is an organic compound with the molecular formula C17H18O4. This compound is a derivative of naphthalene, characterized by the presence of three methoxy groups and a propenyl group attached to the naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Functional Group Introduction: Methoxy groups are introduced at the 4, 5, and 8 positions of the naphthalene ring through methylation reactions.
Propenyl Group Addition: The propenyl group is introduced at the 3 position through a Friedel-Crafts alkylation reaction.
Formylation: The formyl group is introduced at the 2 position through a Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-3-(2-propenyl)-
Reduction: 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- **2-Naphthalenecarboxaldehyde, 4,5,6,8-tetramethoxy-3-(2-propenyl)-
- **2-Naphthalenecarboxaldehyde, 4,5,7-trimethoxy-3-(2-propenyl)-
Uniqueness
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- is unique due to its specific substitution pattern on the naphthalene ring. The presence of methoxy groups at the 4, 5, and 8 positions, along with the propenyl group at the 3 position, imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
834867-27-5 |
|---|---|
Fórmula molecular |
C17H18O4 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
4,5,8-trimethoxy-3-prop-2-enylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H18O4/c1-5-6-12-11(10-18)9-13-14(19-2)7-8-15(20-3)16(13)17(12)21-4/h5,7-10H,1,6H2,2-4H3 |
Clave InChI |
MWASBXSXEYSPFL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C(C(=C(C2=C(C=C1)OC)OC)CC=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



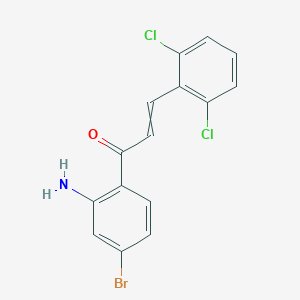
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-](/img/structure/B14199376.png)
![Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-](/img/structure/B14199377.png)
![N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea](/img/structure/B14199380.png)
![1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B14199384.png)
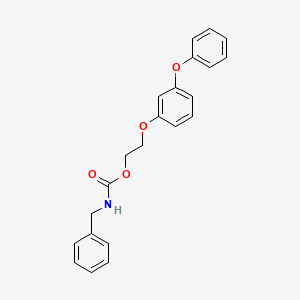
![N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine](/img/structure/B14199391.png)
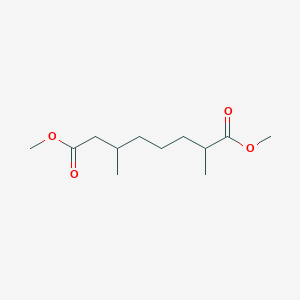
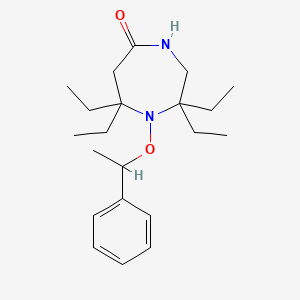

![Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane](/img/structure/B14199431.png)
